

In vitro antiviral activity of Faldaprevir sodium

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Compound of Interest

Compound Name: Faldaprevir sodium

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An In-Depth Technical Guide on the In Vitro Antiviral Activity of **Faldaprevir Sodium**

Introduction

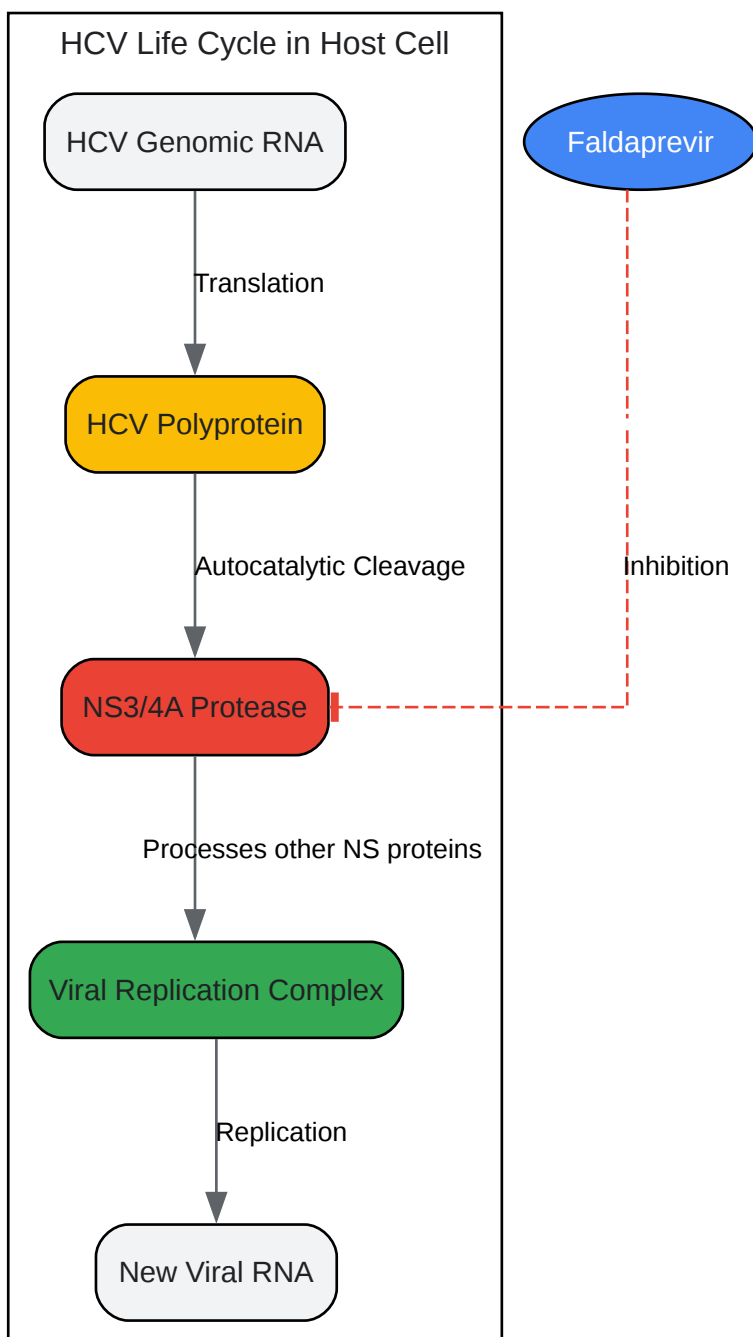
Faldaprevir, also known as BI 201335, is a second-generation, noncovalent, competitive inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1] [2] Developed by Boehringer-Ingelheim, it was investigated for the treatment of chronic HCV infection, particularly against genotype 1.[3][4][5] Faldaprevir demonstrated potent antiviral activity in preclinical studies and advanced to Phase III clinical trials.[5][6][7] Although its development was ultimately discontinued due to the rapid evolution of even more effective HCV therapies, the extensive in vitro characterization of Faldaprevir provides valuable insights for researchers in antiviral drug development.[6] This guide details the in vitro antiviral profile of **Faldaprevir sodium**, focusing on its mechanism of action, quantitative activity, resistance profile, and the experimental protocols used for its evaluation.

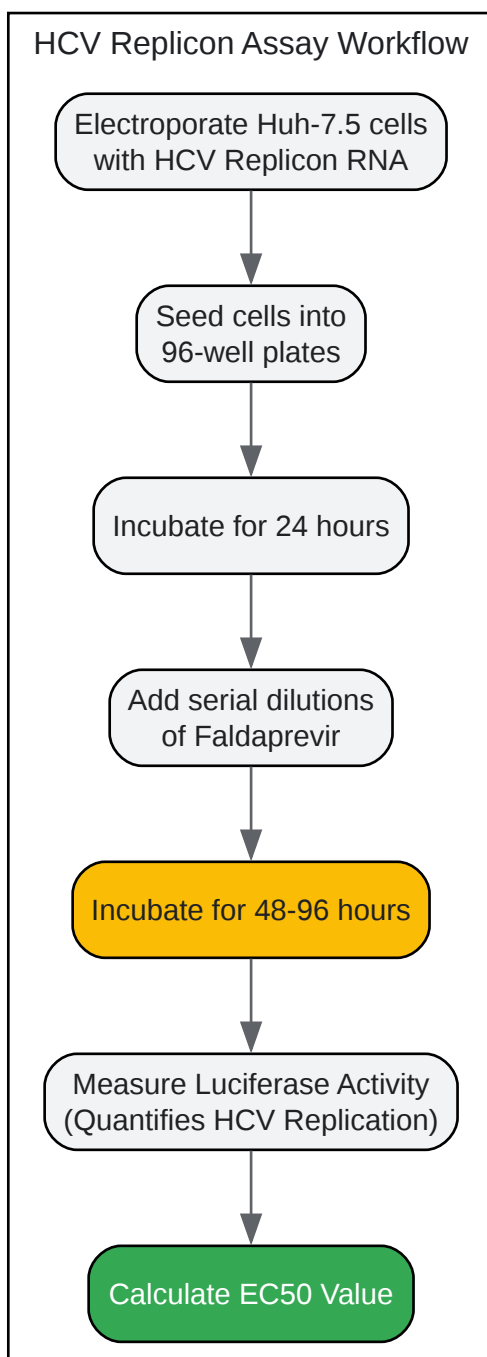
Mechanism of Action

The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature, functional viral proteins.[8] The HCV NS3/4A serine protease is a viral enzyme essential for this process, responsible for cleaving the HCV polyprotein at multiple sites to release several non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are critical for viral replication.[1][4][8] The NS4A protein acts as a cofactor for the NS3 protease.[4][8]

Faldaprevir acts as a peptidomimetic inhibitor, binding noncovalently to the active site of the NS3/4A protease.[1][2][3] This binding blocks the enzyme's proteolytic activity, thereby

preventing the processing of the viral polyprotein and disrupting the formation of the viral replication complex. This ultimately inhibits HCV RNA replication.[1]





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